tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
CAS No.: 1023301-73-6
Cat. No.: VC2663420
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023301-73-6 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | ODOJNXXZXCRBCC-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1COC |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1COC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1COC |
Introduction
Chemical Identity and Structure
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a methoxymethyl group at the 2-position with R-configuration and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring. This structure provides both functional versatility and stereochemical specificity that are valuable in pharmaceutical synthesis.
Basic Identifiers
| Parameter | Information |
|---|---|
| CAS Number | 1023301-73-6 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate |
| SMILES | COC[C@H]1CNCCN1C(=O)OC(C)(C)C |
| InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
| InChIKey | ODOJNXXZXCRBCC-SECBINFHSA-N |
The compound's structure consists of a six-membered piperazine heterocycle containing two nitrogen atoms at positions 1 and 4. The stereogenic center at position 2 has the R configuration with a methoxymethyl group attached. The Boc protecting group at position 1 is a common protective strategy in organic synthesis, particularly in peptide chemistry and pharmaceutical development .
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is essential for proper handling, storage, and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White powder |
| Boiling Point | 300.9 ± 17.0°C at 760 mmHg |
| Solubility | Soluble in common organic solvents (DCM, THF, methanol) |
Synthesis Methods
The synthesis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate typically involves stereoselective methods to ensure the correct configuration at the chiral center.
General Synthetic Approach
The synthesis generally involves:
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Starting with an appropriately substituted piperazine scaffold
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Stereoselective introduction of the methoxymethyl group at the 2-position
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Protection of the nitrogen at position 1 with a Boc group using di-tert-butyl dicarbonate or similar reagents
Manufacturing Capabilities
According to commercial suppliers, the compound can be produced at scales up to 100 kg with purity levels reaching 99%. The manufacturing process is reported to be mature and capable of consistent large-scale production .
Applications in Pharmaceutical Research
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate serves as a valuable intermediate in pharmaceutical synthesis due to its specific stereochemistry and functional group arrangement.
Role as a Building Block
The compound functions primarily as:
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A chiral building block for the synthesis of complex pharmaceuticals
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An intermediate in multi-step synthesis pathways
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A component in structure-activity relationship (SAR) studies
Advantages in Synthetic Pathways
The Boc protecting group provides:
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Selective protection of the piperazine nitrogen
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Stability under basic conditions
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Selective removal under acidic conditions
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Compatibility with various reaction conditions commonly employed in pharmaceutical synthesis
The methoxymethyl group at the stereocentered 2-position offers:
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A point for further functionalization
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Potential hydrogen bonding interactions in biological systems
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Modulation of physicochemical properties in drug candidates
Comparison with Related Compounds
Understanding how tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate compares to structurally related compounds provides insight into its unique utility.
Structural Analogs
The stereochemistry at position 2 is crucial for specific applications, with the R and S enantiomers potentially leading to different biological activities in the final pharmaceutical products.
| Aspect | Details |
|---|---|
| Typical Packaging | Available in 250 mg, 1 g, and bulk quantities |
| Standard Purity | 95-99% |
| Pricing Range | Variable depending on quantity and purity requirements |
| Production Capacity | Reported up to 50-100 kg/month by manufacturers |
Several specialized chemical suppliers offer this compound with certificates of analysis and quality control documentation to ensure compliance with research and development standards .
| Category | Information |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
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